![molecular formula C10H18LiNO5 B13501507 lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a modified amino acid derivative This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group on a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate typically involves multiple steps. One common method starts with the protection of the amino group of the amino acid using the tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:
Biology: The compound can be used in studies involving lithium’s effects on biological systems, including its role in mood stabilization and neuroprotection.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for bipolar disorder and other mood disorders, is ongoing.
Wirkmechanismus
The mechanism by which lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The lithium ion can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the phosphoinositide pathway and the Wnt/β-catenin pathway, which are important for cell growth, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but lacks the complex organic structure.
Lithium citrate: Another lithium salt used in medicine, it also lacks the Boc-protected amino acid structure.
Lithium orotate: Used as a dietary supplement, it has a different organic ligand compared to the Boc-protected amino acid.
Uniqueness
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to its combination of a lithium ion with a Boc-protected amino acid derivative
Eigenschaften
Molekularformel |
C10H18LiNO5 |
|---|---|
Molekulargewicht |
239.2 g/mol |
IUPAC-Name |
lithium;(2S)-4-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5.Li/c1-6(5-12)7(8(13)14)11-9(15)16-10(2,3)4;/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14);/q;+1/p-1/t6?,7-;/m0./s1 |
InChI-Schlüssel |
VPQYBSIWYVCVPT-JWOPXBRZSA-M |
Isomerische SMILES |
[Li+].CC(CO)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C |
Kanonische SMILES |
[Li+].CC(CO)C(C(=O)[O-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


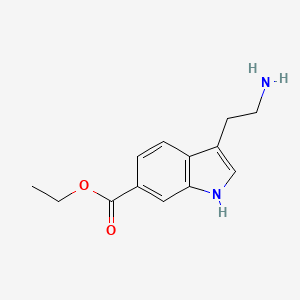
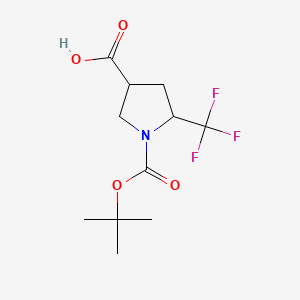
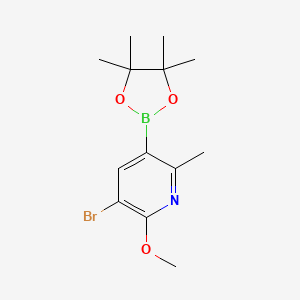
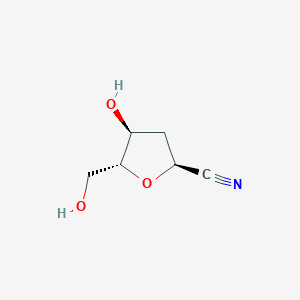
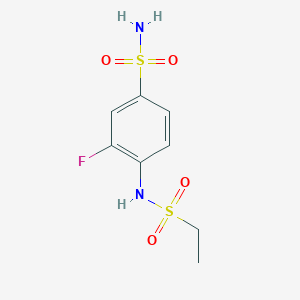
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)
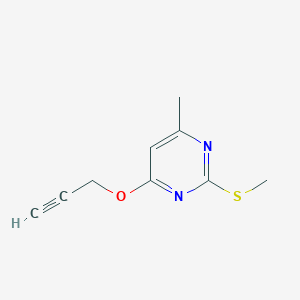
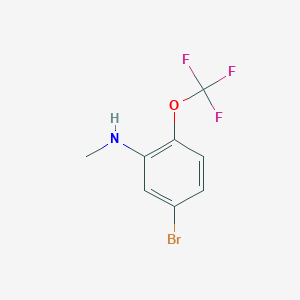
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)


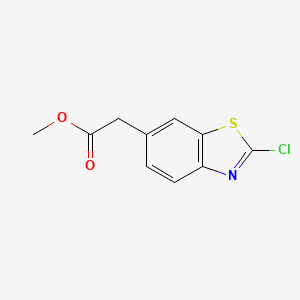

![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)
